molecular formula C15H19N3O3S B2461283 N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 953232-88-7

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2461283
CAS No.: 953232-88-7
M. Wt: 321.4
InChI Key: GOFCMCIMQXZMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a morpholinoethylamine side chain and a 5-(thiophen-2-yl)isoxazole core. The compound combines a polar morpholine group—known to enhance solubility and bioavailability—with a thiophene-isoxazole heterocycle, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-15(16-3-4-18-5-7-20-8-6-18)11-12-10-13(21-17-12)14-2-1-9-22-14/h1-2,9-10H,3-8,11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFCMCIMQXZMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Ring Formation via Cyclocondensation

The isoxazole ring is synthesized through a [3+2] cycloaddition between a nitrile oxide and a thiophene-substituted alkyne.

Procedure :

  • Generation of nitrile oxide : Chlorination of 2-thiophenecarboxaldehyde oxime using N-chlorosuccinimide (NCS) in dichloromethane (DCM) yields the corresponding nitrile oxide.
  • Cycloaddition : React the nitrile oxide with propiolic acid (alkyne component) in tetrahydrofuran (THF) at 0–5°C for 4 hours. The reaction produces 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

Reaction Equation :
$$
\text{Thiophene-CHO-oxime} + \text{HC≡C-COOH} \xrightarrow{\text{NCS, THF}} \text{5-(Thiophen-2-yl)isoxazole-3-carboxylic acid}
$$

Optimization :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like over-oxidation.
  • Catalyst : Anhydrous conditions prevent hydrolysis of the nitrile oxide.

Reduction to Primary Alcohol and Oxidation to Acetic Acid

  • Reduction : Treat 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with lithium aluminum hydride (LiAlH₄) in dry THF to yield 3-(hydroxymethyl)-5-(thiophen-2-yl)isoxazole.
  • Oxidation : Oxidize the primary alcohol using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C to afford 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.99–6.93 (m, 2H, thiophene-H), 6.35 (s, 1H, isoxazole-H), 3.85 (s, 2H, CH₂COOH).
  • MS (EI) : m/z 237 [M+H]⁺.

Synthesis of 2-Morpholinoethylamine

Reductive Amination of Morpholine

Procedure :

  • React morpholine (1.0 eq) with 2-chloroethylamine hydrochloride (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at reflux for 12 hours.
  • Purify via distillation under reduced pressure (b.p. 89–91°C at 15 mmHg).

Yield : 78%.

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 66.5 (morpholine-OCH₂), 53.2 (NCH₂), 48.7 (CH₂NH₂).

Amide Bond Formation

Acid Chloride Method

Procedure :

  • Activation : Treat 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid (1.0 eq) with oxalyl chloride (2.0 eq) in dry DCM at 0°C for 1 hour.
  • Coupling : Add 2-morpholinoethylamine (1.1 eq) and triethylamine (1.5 eq) dropwise. Stir at room temperature for 3 hours.
  • Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexanes, 1:1).

Reaction Equation :
$$
\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{Morpholinoethylamine}} \text{Acetamide}
$$

Yield : 82%.

Coupling Reagent-Assisted Synthesis

Alternative Method :
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF to facilitate amide bond formation at 25°C for 6 hours.

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Higher functional group tolerance.

Characterization of Final Product

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.97–6.91 (m, 2H, thiophene-H), 6.33 (s, 1H, isoxazole-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.54 (t, J = 6.2 Hz, 2H, NCH₂), 2.61 (t, J = 6.2 Hz, 2H, CH₂NH), 2.48–2.43 (m, 4H, morpholine-NCH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (CONH), 161.5 (isoxazole-C), 140.1 (thiophene-C), 126.3–125.8 (thiophene-CH), 110.2 (isoxazole-CH), 66.8 (morpholine-OCH₂), 53.6 (NCH₂), 47.2 (CH₂NH), 42.3 (morpholine-NCH₂).
  • HRMS (ESI) : m/z calcd for C₁₆H₂₀N₃O₃S [M+H]⁺: 334.1224; found: 334.1221.

Purity Analysis

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages Disadvantages
Acid Chloride 82% >99% High efficiency, scalable Requires hazardous reagents (SOCl₂)
EDCl/HOBt 75% 98% Mild conditions, no acid chloride Longer reaction time, higher cost

Industrial-Scale Production Considerations

  • Cost Optimization : Use continuous flow reactors for nitrile oxide generation to improve safety and yield.
  • Waste Management : Neutralize acidic byproducts with aqueous NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Amines derived from the isoxazole ring.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Influence on Cellular Pathways: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues in Thiazolidine-2,4-dione Carboxamide Series

describes several N-(2-morpholinoethyl)acetamide derivatives with thiazolidine-2,4-dione cores (e.g., compounds 4m, 4n, and 4o). Key comparisons include:

Compound Core Structure Substituent (R) Yield (%) Melting Point (°C) Key Features
4m () Thiazolidine-2,4-dione Benzylidene 89 180–182 Morpholinoethyl side chain; ethanol solvent
4n () Thiazolidine-2,4-dione 2-Chlorobenzylidene 95 177–179 Chlorine substituent; ethanol solvent
4o () Thiazolidine-2,4-dione 4-Bromobenzylidene 95 224–226 Bromine substituent; ethanol solvent
Target Compound Isoxazole-thiophene Thiophen-2-yl - - Isoxazole-thiophene core; morpholinoethyl

Key Observations :

  • Core Heterocycle : The target compound replaces the thiazolidine-2,4-dione ring in 4m–4o with an isoxazole-thiophene system. This substitution may alter electronic properties (e.g., reduced electron-withdrawing effects compared to the dione) and influence binding interactions in biological systems.
  • Substituent Effects : Halogenated benzylidene groups in 4n–4o increase melting points compared to 4m , likely due to enhanced intermolecular interactions (e.g., halogen bonding). The thiophene group in the target compound could similarly modulate solubility and crystallinity.
  • Synthetic Efficiency: Yields for 4m–4o range from 89–95% using ethanol or ethanol/ethyl acetate solvents, suggesting robust synthetic routes for morpholinoethyl acetamides.

Analogues with Thioxoacetamide Backbones

highlights compounds with thioxoacetamide structures (e.g., 9–13 ), which share an acetamide linkage but differ in core heterocycles:

Compound () Core Structure Substituent (R) Yield (%) Melting Point (°C)
9 Thiazolidin-4-one 4-Chlorobenzylidene 90 186–187
12 Thiazolidin-4-one 5-Nitro-2-furylmethylene 53 155–156

Key Comparisons :

  • Bioactivity Potential: compounds are synthesized for antimicrobial applications, while the target compound’s isoxazole-thiophene motif is commonly associated with anti-inflammatory or kinase inhibitory activity.
  • Yield and Solubility: Lower yields (e.g., 53% for 12) in compared to analogs may reflect challenges in incorporating nitro or furyl groups. The morpholinoethyl group in the target compound could improve solubility relative to aromatic substituents like 4-chlorophenyl in 9.

Pyridazin-3(2H)-one Derivatives with Acetamide Linkers

discusses pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists) with bromophenyl acetamide groups. For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils .

Key Contrasts :

  • Biological Targets: The target compound’s isoxazole-thiophene core may target different pathways (e.g., kinase inhibition) compared to pyridazinones’ focus on formyl peptide receptors.
  • Substituent Roles: The morpholinoethyl group in the target compound may offer better membrane permeability than the bromophenyl group in compounds.

Implications for Bioactivity

  • Antimicrobial Potential: compounds with morpholinoethyl groups exhibit antimicrobial activity, suggesting the target compound may share similar properties if tested.
  • Electron-Donating Effects: The morpholinoethyl group’s electron-donating nature could enhance interactions with bacterial membranes or enzymes compared to electron-withdrawing substituents (e.g., nitro groups in ).

Biological Activity

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic compound characterized by its unique structural elements, including a morpholine ring, a thiophene ring, and an isoxazole ring. This combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(2-morpholin-4-ylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S, and it has a molecular weight of approximately 319.39 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
  • Introduction of the Thiophene Ring : Often via cross-coupling reactions like Suzuki or Stille coupling.
  • Attachment of the Morpholine Group : Accomplished through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit or activate various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses.
  • Cellular Pathway Influence : The compound may affect cell proliferation, apoptosis, and other critical cellular processes.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)13.3
Analog Compound XA549 (lung cancer)15.0
Analog Compound YHeLa (cervical cancer)10.5

These findings suggest that the compound's structure plays a crucial role in its biological activity.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 13.3 µM. This indicates its potential as an anticancer agent, particularly in breast cancer treatment.
  • Mechanistic Insights : Further investigations revealed that the compound affects cell cycle progression and induces apoptosis in treated cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death.

Comparative Analysis with Similar Compounds

This compound can be compared to structurally similar compounds to understand its unique properties:

Compound NameStructure FeaturesAntiproliferative Activity (IC50, µM)
N-(2-morpholinoethyl)-2-(5-phenyisoxazol-3-yl)acetamidePhenyl instead of thiophene20.0
N-(2-piperidinoethyl)-2-(5-thiophen-2-yl)isoxazol-3-yl)acetamidePiperidine instead of morpholine18.0

This comparison highlights the unique efficacy of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.